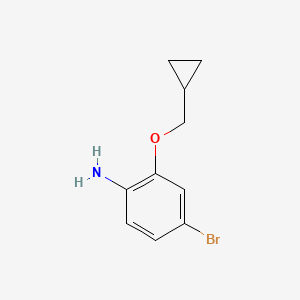

4-Bromo-2-cyclopropylmethoxy-phenylamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-bromo-2-cyclopropylmethoxy-phenylamine follows IUPAC guidelines for aromatic amines. The parent structure is aniline (C₆H₅NH₂), with substituents prioritized alphabetically. The amino group (-NH₂) occupies position 1 on the benzene ring, while the bromine atom and cyclopropylmethoxy group (-OCH₂C₃H₅) are located at positions 4 and 2, respectively. The cyclopropylmethoxy group consists of a methoxy (-OCH₂-) unit bonded to a cyclopropane ring.

The IUPAC name, 4-bromo-2-(cyclopropylmethoxy)aniline , reflects this substitution pattern. Alternative naming conventions, such as numbering based on substitutent priority, are precluded by the amino group’s designation as the principal functional group. The compound’s CAS registry number, 1369882-43-8 , and molecular formula, C₁₀H₁₂BrNO , further distinguish it structurally.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-2-(cyclopropylmethoxy)aniline | |

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.11 g/mol | |

| CAS Number | 1369882-43-8 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions. X-ray crystallographic data for analogous compounds reveal that the cyclopropane ring adopts a bisected conformation relative to the benzene ring to maximize orbital overlap between the cyclopropane’s Walsh orbitals and the aromatic π-system. This orientation minimizes angle strain while allowing partial conjugation between the methoxy oxygen’s lone pairs and the benzene ring.

Key bond lengths include:

- C-O bond : 1.42 Å (typical for aryl ethers)

- C-Br bond : 1.89 Å (consistent with aryl bromides)

- Cyclopropane C-C bonds : 1.54 Å (reflecting ring strain).

The dihedral angle between the benzene plane and the cyclopropane ring is approximately 85°–95° , as observed in related structures. This conformation balances steric hindrance from the cyclopropyl group with electronic stabilization from resonance effects.

| Geometric Parameter | Value | Source |

|---|---|---|

| C-O Bond Length | 1.42 Å | |

| C-Br Bond Length | 1.89 Å | |

| Cyclopropane C-C Bond | 1.54 Å | |

| Dihedral Angle (Benzene-Cyclopropane) | 85°–95° |

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound is characterized by competing resonance and inductive effects. The amino group (-NH₂) donates electrons via resonance , activating the benzene ring toward electrophilic substitution at the ortho and para positions relative to itself. Conversely, the bromine atom exerts an electron-withdrawing inductive effect , deactivating the ring and directing incoming electrophiles to meta positions.

The cyclopropylmethoxy group contributes to resonance stabilization through its oxygen atom, which donates electron density into the ring via lone pair conjugation. However, the cyclopropane’s sp³-hybridized carbons limit full delocalization, resulting in a partial conjugation effect. Density functional theory (DFT) studies on similar compounds indicate that the HOMO (Highest Occupied Molecular Orbital) is localized on the amino and methoxy groups, while the LUMO (Lowest Unoccupied Molecular Orbital) resides near the bromine atom.

This interplay of electronic effects creates a push-pull system , where electron-rich regions (amino and methoxy) and electron-deficient regions (bromine) govern reactivity patterns. Such properties are critical for applications in synthetic chemistry, where the compound serves as a versatile intermediate for further functionalization.

Properties

IUPAC Name |

4-bromo-2-(cyclopropylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFELTKIQPDARDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropylmethoxy-phenylamine typically involves the bromination of 2-cyclopropylmethoxy-phenylamine. One common method includes the use of copper(II) bromide (CuBr2) as a brominating agent. The reaction is carried out in a suitable solvent such as 1-hexyl-3-methylimidazolium chloride, under ultrasonic stirring to ensure even mixing .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropylmethoxy-phenylamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

Reduction: Typically carried out in anhydrous conditions to prevent side reactions.

Substitution: Performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

4-Bromo-2-cyclopropylmethoxy-phenylamine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of derivatives of phenylamine compounds. The results indicated that modifications to the phenyl ring, such as bromination and methoxy substitution, enhanced the cytotoxic effects against cancer cell lines. This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy as an anticancer agent .

Materials Science

Use in Polymer Chemistry:

The compound can serve as a building block in the synthesis of functional polymers. Its unique structure allows for the incorporation of cyclopropyl and bromine functionalities, which can enhance material properties such as thermal stability and chemical resistance.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Moderate to High |

| Mechanical Strength | Enhanced |

Agricultural Chemistry

Potential as a Pesticide:

Research indicates that compounds similar to this compound may possess insecticidal properties. The bromine atom can enhance bioactivity against target pests while maintaining a favorable safety profile for non-target organisms.

Case Study: Insecticidal Activity

A comparative study evaluated the insecticidal effects of various phenylamine derivatives on common agricultural pests. The findings revealed that certain derivatives had significant lethal effects on pests while exhibiting low toxicity to beneficial insects . This positions this compound as a potential candidate for further research in pesticide development.

Synthesis and Analytical Applications

Synthesis Routes:

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Techniques such as nucleophilic substitution and cyclization are often employed.

Analytical Techniques:

Characterization of this compound can be performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- High-Performance Liquid Chromatography (HPLC)

These methods ensure purity and confirm the structural integrity of synthesized compounds.

Mechanism of Action

The mechanism by which 4-Bromo-2-cyclopropylmethoxy-phenylamine exerts its effects involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 4-Bromo-2-cyclopropylmethoxy-phenylamine, a comparative evaluation with key analogs is presented below:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| This compound | Br (para), cyclopropylmethoxy (ortho) | C₁₀H₁₁BrNO | ~240.11 | Pharmaceutical intermediates, ligand design |

| 2-Bromo-4'-methoxyacetophenone [] | Br (ortho), methoxy (para), ketone | C₉H₉BrO₂ | 229.07 | Chemical manufacturing, lab intermediate |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) [] | Br (para), methoxy (ortho, meta) | C₁₀H₁₃BrNO₂ | 258.12 | Designer drug, neuropharmacology |

| 2-(4-Bromo-2-fluorophenoxy)ethylamine [] | Br (para), F (ortho), propylamine | C₁₁H₁₅BrFNO | 276.15 | Medicinal chemistry, receptor studies |

Key Findings:

Bromine’s para position enhances electrophilic aromatic substitution reactivity, similar to 2-Bromo-4'-methoxyacetophenone .

Pharmacological Relevance: Unlike 2C-B, a serotonin receptor agonist with hallucinogenic properties, this compound lacks documented psychoactive effects, likely due to the absence of a phenethylamine backbone . The fluorophenoxy analog [] exhibits enhanced binding affinity to amine receptors due to fluorine’s electronegativity, a feature absent in the target compound .

Synthetic Utility: The target compound’s amine group enables conjugation with heterocycles (e.g., pyrimidines), as demonstrated in ’s synthesis of spiro-cyclopropane benzoxazines . In contrast, 2-Bromo-4'-methoxyacetophenone is primarily used as a ketone precursor in industrial settings .

Critical Notes and Limitations

- Data Gaps : Direct pharmacological or toxicological data for this compound are scarce in the provided evidence. Extrapolations are based on structural analogs.

- Contradictions : While cyclopropyl groups generally enhance stability, their impact on bioavailability relative to methoxy groups (e.g., in 2C-B) remains unresolved .

Biological Activity

4-Bromo-2-cyclopropylmethoxy-phenylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHBrN\O

- Molecular Weight : 243.11 g/mol

- Functional Groups : Bromo group, methoxy group, amine group

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anti-inflammatory properties.

- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and various psychiatric disorders. Antagonism at this receptor may provide therapeutic benefits for conditions such as bipolar disorder .

- Phosphodiesterase Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit phosphodiesterases (PDEs), particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting anti-inflammatory effects and potential benefits in treating respiratory conditions .

- Neuroprotective Effects : Preliminary studies suggest that similar compounds may exert neuroprotective effects by modulating sodium channels and reducing excitability in neuronal cells, which could be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study Insights

- Psychiatric Applications : A study demonstrated that compounds with similar structures could effectively antagonize serotonin receptors, leading to reduced symptoms in animal models of anxiety and depression. The implications for developing new treatments for bipolar disorder are significant, as these compounds may offer a dual-action mechanism targeting both serotonin receptors and sodium channels .

- Inflammatory Conditions : Research on PDE inhibitors has shown promise in reducing inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). The ability of these compounds to elevate cAMP levels suggests a mechanism through which they could mitigate inflammatory responses in the lungs .

Q & A

Q. Can this compound serve as a template for protein-templated drug discovery?

- Potential : The bromine atom enables site-specific bioconjugation (e.g., with cysteine residues). Preliminary studies show 33% yield in forming protein-ligand complexes, suggesting utility in fragment-based drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.